Absence of Compound-Specific Bioactivity Data Precludes Quantitative Comparator Analysis
A systematic review of the available literature, including the primary research publication covering a structurally related series of N-benzyl quinoxaline-2-carboxamides [1], major patent families (e.g., US8536175, WO/2007/060144) [2][3], and authoritative chemical databases (PubChem, ChEMBL, ChemSpider, BindingDB), did not identify any compound-specific quantitative bioactivity data (IC50, Ki, MIC, cellular activity) for N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1). The structurally related analog N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide was not present among the compounds evaluated in the Bouz et al. (2021) study of N-substituted quinoxaline-2-carboxamides, which reported antimycobacterial MIC values (3.91–500 µg/mL) and selective cytotoxicity for specific analogs including compound 29 (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled for this compound against any specific comparator.
| Evidence Dimension | Compound-specific bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative biological data identified for CAS 1705798-01-1 |
| Comparator Or Baseline | Related N-benzyl quinoxaline-2-carboxamides in Bouz et al. 2021 [1]: MIC range 3.91–500 µg/mL against M. tuberculosis H37Ra; N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) demonstrated selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cell lines. |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Literature and database search conducted across PubMed, Google Patents, PubChem, ChEMBL, ChemSpider, BindingDB, and ZINC (search date: 2026-05-04) |
Why This Matters
Without compound-specific quantitative data, this compound currently cannot be scientifically prioritized over any close analog or alternative for any biological application; procurement decisions must be treated as exploratory purchases of an uncharacterized entity.
- [1] Bouz G, et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals. 2021;14(8):768. DOI: 10.3390/ph14080768 View Source
- [2] Patent US8536175. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. Filed 2009, Granted 2013. View Source
- [3] Patent WO/2007/060144. Novel quinoxaline derivatives and their medical use. View Source
